(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFMPCYFMWBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326832 | |
| Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327077-26-9 | |
| Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. This compound features a thiazolidinone core, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazolidine ring with specific substitutions that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Research has demonstrated that derivatives exhibit cytotoxic effects on ovarian (SKOV3) and cervical (HeLa) cancer cell lines. The compound's modifications influence its potency, with certain derivatives achieving IC50 values in the low micromolar range, indicating strong cytotoxic potential against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells .
Antimicrobial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Compounds structurally related to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4f | 31.25 | Candida glabrata |
| 4b | 62.5 | Klebsiella pneumoniae |
| 2e | <31.25 | E. coli |
Anti-inflammatory and Other Activities
Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Additionally, some studies suggest potential applications in treating diabetes due to their interaction with PPARγ receptors .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on HeLa cells, revealing that certain compounds induced apoptosis at concentrations as low as 10 µM, showcasing their potential as effective anticancer agents .
- Antimicrobial Screening : Another investigation screened multiple thiazolidine derivatives against a panel of bacterial strains, finding that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity compared to standard antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one exhibit notable antimicrobial properties. For instance, derivatives with thiazolidinone structures have been screened against various bacterial strains, showing significant inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The thiazolidinone scaffold has been associated with anticancer activity. Studies have demonstrated that modifications to the thiazolidinone structure can enhance cytotoxic effects against different cancer cell lines. For example, compounds derived from similar frameworks have shown promising results in inhibiting the growth of colon and breast cancer cells . The introduction of fluorine substituents is thought to optimize these compounds' interactions with biological targets.
Agrochemical Applications
The compound has potential applications in agrochemistry as a plant protection agent. Its efficacy in controlling pests, including insects and nematodes, highlights its utility in agricultural formulations. The stability of the thiazolidinone derivatives enhances their effectiveness as pesticides, making them suitable candidates for further development in agricultural chemistry .
Antimicrobial Screening
A study focused on synthesizing various thiazolidinone derivatives found that compounds similar to this compound exhibited significant antimicrobial activity across a range of microorganisms. The study concluded that structural modifications could lead to enhanced efficacy against resistant strains .
Anticancer Research
In a recent investigation into anticancer agents, several thiazolidinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with specific substitutions showed improved activity against breast and cervical cancer cells, suggesting that this compound could be further explored as a lead compound in cancer therapy .
Summary Table of Biological Activities
| Activity | Target Organisms | Effectiveness |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | Significant inhibition |
| Pseudomonas aeruginosa | Significant inhibition | |
| Anticancer | Colon cancer cell lines | High cytotoxicity |
| Breast cancer cell lines | High cytotoxicity |
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazolidin-4-One Derivatives
- Fluorinated vs. Non-Fluorinated Systems: The target compound’s dual fluorine substitution contrasts with nitrofuran (A52) or thiadiazole (4o) derivatives. Fluorine’s electron-withdrawing effects may enhance binding to polar enzyme pockets, whereas nitrofuran groups in A52 likely contribute to redox-mediated antimycobacterial activity .
- Hybrid Heterocycles: Compounds like 4o (thiadiazole-imino) and A52 (nitrofuran) exhibit enhanced activity in specific assays (e.g., AChE or mycobacterial inhibition) due to additional heteroatoms enabling diverse interactions (e.g., hydrogen bonding, π-stacking) .
Table 2: Activity Comparison of Thiazolidin-4-One Derivatives
- Enzyme Inhibition: While the target compound’s activity is unspecified, structurally similar derivatives show varied target selectivity. For example, 4o’s thiadiazole-imino group likely enhances AChE binding via hydrophobic interactions, whereas ZINC09036109’s methoxy-naphthyl substituent facilitates CK1δ inhibition through π-π stacking .
- Antimicrobial Activity: A52’s nitrofuran group confers antimycobacterial activity, suggesting that electron-deficient substituents may disrupt bacterial redox systems.
Computational and Structural Studies
- Crystallography : and highlight the role of crystallography in resolving fluorophenyl group orientations. The target compound’s planar vs. perpendicular substituent arrangements could influence packing and solubility .
- Molecular Docking : Studies in and demonstrate how substituent variations (e.g., methoxy vs. fluorobenzyl) affect binding energies and residue interactions (e.g., Leu85 in CK1δ vs. AChE’s catalytic triad) .
Preparation Methods
Synthesis of N-(4-Fluorobenzyl)-N'-(4-Fluorophenyl)Thiourea
A solution of 4-fluorobenzylamine (1.25 g, 10 mmol) in anhydrous dichloromethane (10 mL) is treated dropwise with 4-fluorophenyl isothiocyanate (1.53 g, 10 mmol) under nitrogen atmosphere. The reaction is stirred at room temperature for 6 hours, monitored by TLC (ethyl acetate/hexane 3:7). Evaporation and silica gel chromatography (ethyl acetate/hexane 1:4) yield the thiourea intermediate as a white solid (2.45 g, 85%).
Key Characterization Data
Cyclization with Ethyl Bromoacetate
The thiourea intermediate (2.0 g, 6.9 mmol) is refluxed with ethyl bromoacetate (1.3 mL, 11.8 mmol) and anhydrous sodium acetate (0.68 g, 8.3 mmol) in ethanol (20 mL) for 12 hours. Post-reaction, the mixture is concentrated, diluted with water (30 mL), and extracted with ethyl acetate (3 × 20 mL). Purification via column chromatography (petroleum ether/ethyl acetate 4:1) affords the title compound as a pale-yellow solid (1.72 g, 73%).
Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 73% |
| Base | Sodium acetate | 68–73% |
| Temperature | Reflux (78°C) | Max yield |
| Equiv. bromoacetate | 1.7 | Avoids diastereomers |
Knoevenagel Condensation-Mediated Route
An alternative pathway employs Knoevenagel condensation to install the exocyclic imino group while constructing the thiazolidinone ring.
Synthesis of 5-(4-Fluorobenzylidene)Thiazolidine-2,4-Dione
Thiazolidine-2,4-dione (1.0 g, 8.5 mmol), 4-fluorobenzaldehyde (1.06 g, 8.5 mmol), piperidine (0.4 mL), and acetic acid (0.2 mL) are refluxed in toluene (20 mL) using a Dean-Stark apparatus for 12 hours. The precipitated product is filtered and recrystallized (ethanol/acetone 3:2) to yield the benzylidene intermediate (1.54 g, 78%).
Imination via Condensation with 4-Fluoroaniline
The benzylidene derivative (1.0 g, 4.3 mmol) is reacted with 4-fluoroaniline (0.48 g, 4.3 mmol) in glacial acetic acid (15 mL) at 100°C for 8 hours. The mixture is poured into ice water (50 mL), and the precipitate is collected by filtration. Chromatographic purification (dichloromethane/methanol 95:5) gives the E-isomer as the major product (0.82 g, 62%).
Stereochemical Control
The E-configuration is favored due to:
- Reduced steric hindrance between the 4-fluorophenyl and thiazolidinone ring.
- Thermodynamic stabilization via conjugation between the imino group and aromatic rings.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advances highlight the utility of polymer-assisted methods for enhanced purity and scalability.
Immobilized Thiourea Formation
Wang resin-bound 4-fluorobenzylamine (1.0 mmol) is treated with 4-fluorophenyl isothiocyanate (1.2 mmol) in DMF (10 mL) for 24 hours. After washing (DMF, MeOH), the resin-bound thiourea is reacted with ethyl bromoacetate (2.0 mmol) and DIEA (3.0 mmol) in DMF at 60°C for 8 hours. Cleavage with TFA/DCM (1:9) yields the crude product, which is purified by HPLC (C18 column, acetonitrile/water) to afford the target compound in 65% yield.
Advantages
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. A mixture of the thiourea intermediate (1.0 mmol), ethyl bromoacetate (1.5 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is irradiated at 120°C (300 W) for 20 minutes. This method achieves 88% yield with >99% E-isomer content, as confirmed by NOESY NMR.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
